molecular formula C15H12ClNO B12935289 9-Chloro-5-methoxy-3-methylacridine CAS No. 88914-99-2

9-Chloro-5-methoxy-3-methylacridine

Cat. No.: B12935289
CAS No.: 88914-99-2
M. Wt: 257.71 g/mol
InChI Key: PFPYCMFWPCELRY-UHFFFAOYSA-N
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Description

9-Chloro-5-methoxy-3-methylacridine is a heterocyclic compound belonging to the acridine family. Acridines are known for their planar, tricyclic structure, which includes nitrogen atoms. This compound has the molecular formula C15H12ClNO and a molecular weight of 257.72 g/mol . It is primarily used for research purposes and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Chloro-5-methoxy-3-methylacridine typically involves the cyclization of appropriate precursors. One common method includes the Ullmann condensation reaction of 2-bromobenzoic acid with different anilines, followed by cyclization using polyphosphoric acid (PPA) to yield acridone derivatives . Another method involves copper-based salt-promoted tandem reactions involving o-aminoalkylphenones and o-aminoarylphenones in an intermolecular Chan–Lam cross-coupling reaction followed by intramolecular Friedel–Craft reactions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 9-Chloro-5-methoxy-3-methylacridine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield acridone derivatives, while substitution reactions could introduce various functional groups at different positions on the acridine ring .

Scientific Research Applications

9-Chloro-5-methoxy-3-methylacridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Chloro-5-methoxy-3-methylacridine involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA and related enzymes, leading to various biological effects. The compound’s planar structure allows it to insert between DNA base pairs, causing the helical structure to unwind. This can inhibit processes such as DNA replication and transcription, making it a potential anticancer agent .

Comparison with Similar Compounds

  • 9-Chloro-3-methylacridine
  • 9-Methylacridine
  • 9-Aminoacridine

Comparison: 9-Chloro-5-methoxy-3-methylacridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of the methoxy group at the 5-position and the chlorine atom at the 9-position can influence its reactivity and interactions with biological targets .

Properties

CAS No.

88914-99-2

Molecular Formula

C15H12ClNO

Molecular Weight

257.71 g/mol

IUPAC Name

9-chloro-5-methoxy-3-methylacridine

InChI

InChI=1S/C15H12ClNO/c1-9-6-7-10-12(8-9)17-15-11(14(10)16)4-3-5-13(15)18-2/h3-8H,1-2H3

InChI Key

PFPYCMFWPCELRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC3=C(C=CC=C3OC)C(=C2C=C1)Cl

Origin of Product

United States

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